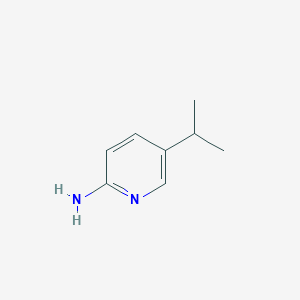

5-Isopropylpyridin-2-amine

描述

Contextualization of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine derivatives are a major class of heterocyclic organic compounds that are fundamental to both academic research and pharmaceutical development. The pyridine structure is a six-membered aromatic ring containing one nitrogen atom. This nitrogen atom gives pyridine-based compounds unique electronic properties, such as increased polarity and a lone pair of electrons that can participate in various molecular interactions.

The adaptability of the pyridine ring allows it to be modified through substitution at different positions, enabling researchers to fine-tune the biological activities and pharmacokinetic properties of the resulting molecules. This has made them invaluable in drug discovery. Pyridine derivatives are integral to the synthesis of a wide array of essential products, including drugs like antihistamines and anti-inflammatory agents, as well as agrochemicals such as herbicides and fungicides. nih.govmarketresearch.comglobenewswire.com Their versatility is demonstrated by their wide-ranging biological activities, which include antifungal, antibacterial, antioxidant, antiviral, and anticancer properties. The ongoing exploration of pyridine derivatives continues to yield novel compounds with significant potential in medicine, agriculture, and materials science. nih.govnih.gov

Significance of 5-Isopropylpyridin-2-amine as a Research Focus

This compound, a specific derivative of pyridine, has emerged as a compound of interest for scientific research and development. americanelements.com Its structure, featuring an amine group at the 2-position and an isopropyl group at the 5-position of the pyridine ring, makes it a valuable building block for synthesizing more complex heterocyclic compounds. The presence of the isopropyl group is a deliberate design choice in many research applications, as it can increase the molecule's bulkiness and lipophilicity (its ability to dissolve in fats), which may enhance its permeability through biological membranes.

The compound is commercially available from various chemical suppliers, which underscores its established role in research, particularly in heterocyclic chemistry and studies investigating biological systems. americanelements.comambeed.combldpharm.com

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 603310-75-4 |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| Boiling Point | 252.7 °C at 760 mmHg |

| Density (Theoretical) | 1.008 g/cm³ |

| Refractive Index | 1.546 |

| SMILES | CC(C)C1=CN=C(C=C1)N |

| InChI Key | GXSWKKZGLOYAPE-UHFFFAOYSA-N |

The data in this table is compiled from sources. americanelements.comambeed.com

Overview of Current Research Trajectories Involving the Compound

Current research involving this compound and its derivatives is primarily focused on medicinal chemistry and drug discovery. The compound serves as a key intermediate or scaffold for the creation of more elaborate molecules with specific biological targets. smolecule.com

Research trajectories include:

Development of Novel Therapeutic Agents: Studies are exploring the potential of derivatives of this compound for their biological activity, including potential antimicrobial and anti-inflammatory properties. smolecule.com The core structure is used as a starting point for synthesizing new compounds that are then tested for their effects on various molecular targets, such as enzymes or receptors. smolecule.com

Neurodegenerative Disease Research: A notable area of investigation involves the synthesis of complex molecules for neurological disorders. For instance, a derivative, 5-[5-amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854), has been characterized as a potent dual antagonist for the adenosine (B11128) A1 and A2A receptors. nih.gov This dual antagonism is being explored in animal models of Parkinson's disease, where it has shown potential to improve motor impairments and cognitive deficits. nih.gov

Glutamate (B1630785) Receptor Modulation: In another line of research, a complex derivative, (1R,2R)-N-(4-(6-isopropylpyridin-2-yl)-3-(2-methyl-2H-indazol-5-yl)isothiazol-5-yl)-2-methylcyclopropanecarboxamide, was identified as a selective negative allosteric modulator for the metabotropic glutamate receptor 5 (mGlu5). researchgate.net Such modulators are of interest for their potential therapeutic applications in various neurological and psychiatric conditions.

Cellular Pathway Inhibition: The broader N-isopropylpyridin-2-amine scaffold has been incorporated into inhibitors for specific cellular pathways. One such example is 4-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-N-isopropylpyridin-2-amine, which was evaluated as a highly effective inhibitor of the Hog1 MAP kinase in yeast, a key component of the high-osmolarity glycerol (B35011) (HOG) stress-response pathway. mdpi.com

These research paths highlight the role of the this compound structure as a foundational element in the design and synthesis of new molecules for targeted biological and pharmacological investigation.

Structure

3D Structure

属性

IUPAC Name |

5-propan-2-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6(2)7-3-4-8(9)10-5-7/h3-6H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSWKKZGLOYAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591959 | |

| Record name | 5-(Propan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603310-75-4 | |

| Record name | 5-(Propan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 5 Isopropylpyridin 2 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic aromatic substitution (EAS) generally more difficult. libretexts.org However, the presence of the strongly activating amino (-NH2) group at the 2-position significantly enhances the ring's reactivity. The amino group is an ortho, para-director. In the case of 5-Isopropylpyridin-2-amine, the positions ortho (position 3) and para (position 5) to the amino group are activated. Given that the 5-position is already substituted with an isopropyl group, electrophilic attack is predominantly directed to the 3-position.

One documented example of this reactivity is the bromination of this compound. echemi.com Treatment of the compound with bromine (Br₂) in a solvent like dichloromethane (B109758) (DCM) leads to the selective formation of 3-bromo-5-isopropylpyridin-2-amine (B1494282). echemi.com This transformation highlights the powerful directing effect of the amino group, which overcomes the inherent low reactivity of the pyridine ring towards electrophiles.

| Reaction | Reagent | Solvent | Product | Reference |

| Bromination | Br₂ | DCM | 3-bromo-5-isopropylpyridin-2-amine | echemi.com |

This table summarizes a key electrophilic aromatic substitution reaction for this compound.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound can be complex. The amino group (-NH2) itself is a poor leaving group, making its direct replacement by a nucleophile challenging under standard SNAr (Nucleophilic Aromatic Substitution) conditions. byjus.com Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring, which are absent in this molecule.

However, the amino group can be chemically modified to create a better leaving group. For instance, diazotization of the amino group (reaction with nitrous acid) would form a diazonium salt. This intermediate is highly unstable but could, in principle, be replaced by various nucleophiles in Sandmeyer-type reactions.

Alternatively, related substituted pyridines are used in nucleophilic substitution reactions where a different leaving group, such as a halogen, is present on the ring. lookchem.comambeed.com For example, a compound like 2-chloro-5-isopropylpyridine (B1353495) can undergo nucleophilic substitution where the chlorine atom is displaced by an amine. The presence of the amino group in this compound makes it a candidate for various chemical transformations, including those that may involve nucleophilic substitution at other positions if they are appropriately functionalized. cymitquimica.com

Oxidation Reactions

The nitrogen atoms in this compound are susceptible to oxidation. The pyridine ring nitrogen can be oxidized to form the corresponding N-oxide. This transformation is common for pyridine derivatives and can be achieved using various oxidizing agents such as hydrogen peroxide or peroxy acids. smolecule.com For instance, related compounds like N-cyclopropyl-5-isopropylpyridin-2-amine can be oxidized with reagents like potassium permanganate (B83412) or chromium trioxide to yield the N-oxide. The formation of an N-oxide alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions.

| Reaction Type | Typical Reagents | Product | Reference |

| N-Oxidation | Hydrogen Peroxide, Peroxy acids, KMnO₄ | This compound N-oxide | smolecule.com |

This table outlines the general oxidation reaction to form an N-oxide.

Reduction Reactions

Reduction of this compound can target the pyridine ring. Catalytic hydrogenation is a common method for the reduction of pyridine rings to the corresponding piperidines. This reaction typically requires a metal catalyst, such as palladium, platinum, or rhodium, and is conducted under a hydrogen atmosphere. echemi.com For example, the synthesis of this compound itself can be achieved by the reduction of 5-isopropenyl-pyridin-2-ylamine using 10% palladium on carbon (Pd/C) under a hydrogen atmosphere, which selectively reduces the double bond without affecting the aromatic ring. echemi.com To reduce the pyridine ring itself, more forcing conditions (higher pressure and temperature) or a more active catalyst like rhodium on alumina (B75360) might be necessary. The product of such a reaction would be 5-isopropylpiperidine-2-amine.

| Reaction Type | Typical Reagents & Conditions | Product | Reference |

| Ring Hydrogenation | H₂, Pd/C or other metal catalysts, elevated pressure/temperature | 5-Isopropylpiperidine-2-amine |

This table describes the potential reduction of the pyridine ring.

Cyclization Reactions and Annulation Strategies

This compound is an excellent precursor for the synthesis of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry. rsc.org The 2-aminopyridine (B139424) moiety provides a built-in nucleophilic nitrogen (the exocyclic amine) and an electrophilic carbon or a ring nitrogen atom that can participate in cyclization reactions to form five- or six-membered rings.

Imidazo[1,2-a]pyridines are readily synthesized from 2-aminopyridines. rsc.orgmdpi.comtci-thaijo.org A common method is the reaction of the 2-aminopyridine with an α-haloketone. In this reaction, the exocyclic amino group first acts as a nucleophile, attacking the α-carbon of the ketone and displacing the halide. The resulting intermediate then undergoes intramolecular cyclization via condensation between the ring nitrogen and the ketone's carbonyl group, followed by dehydration to form the aromatic imidazo[1,2-a]pyridine (B132010) ring system. organic-chemistry.org Using this compound in this reaction would lead to the formation of 6-isopropylimidazo[1,2-a]pyridines.

Another powerful method is the one-pot, three-component Groebke–Blackburn–Bienaymé reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide to directly form the imidazo[1,2-a]pyridine core. mdpi.com

| Reactant 2 | Reaction Name/Type | Resulting Heterocycle | Reference |

| α-Haloketone | Tschitschibabin Synthesis | 6-Isopropylimidazo[1,2-a]pyridine | organic-chemistry.org |

| Aldehyde, Isocyanide | Groebke–Blackburn–Bienaymé | 6-Isopropylimidazo[1,2-a]pyridine | mdpi.com |

This table illustrates common synthetic routes to five-membered azaheterocycles from this compound.

The synthesis of the pyrido[1,2-a]pyrimidine (B8458354) scaffold frequently utilizes 2-aminopyridines as starting materials. uzhnu.edu.uaresearchgate.net These reactions often involve condensation with 1,3-dielectrophilic species such as β-ketoesters, malonic esters, or α,β-unsaturated carbonyl compounds. For example, reacting this compound with a β-ketoester in the presence of an acid catalyst (like polyphosphoric acid) would lead to a cyclocondensation reaction. The exocyclic amino group would attack one carbonyl group, and the ring nitrogen would attack the other, ultimately forming a 7-isopropylpyrido[1,2-a]pyrimidin-4-one after dehydration.

Three-component reactions involving a 2-aminopyridine, an aldehyde, and a compound with an active methylene (B1212753) group (like malononitrile) are also effective for constructing this heterocyclic system. uzhnu.edu.ua

| Reactant(s) 2 & (3) | Reaction Type | Resulting Heterocycle | Reference |

| β-Ketoester | Cyclocondensation | 7-Isopropylpyrido[1,2-a]pyrimidin-4-one derivative | researchgate.netclockss.org |

| Aldehyde, Malononitrile | Three-component reaction | 4-Amino-7-isopropylpyrido[1,2-a]pyrimidine derivative | uzhnu.edu.ua |

This table shows representative synthetic routes to six-membered azaheterocycles from this compound.

Aryne Annulation Methods for Fused Systems

The reaction of 2-aminopyridine derivatives with arynes provides a powerful method for the synthesis of fused nitrogen-containing heterocyclic systems. In the case of this compound, the interaction with an aryne, such as benzyne (B1209423), can lead to the formation of pyrido[1,2-a]indole structures. These reactions capitalize on the nucleophilic character of both the pyridine ring nitrogen and the exocyclic amine.

The general mechanism for the annulation of 2-substituted pyridines with arynes involves an initial attack of a nucleophile on the aryne intermediate. While there are reports of the pyridyl nitrogen initiating the attack on the aryne, subsequent cyclization and rearrangement steps are necessary to form the final fused product. nih.gov The specific pathway and the resulting products can be influenced by the nature of the substituent at the 2-position of the pyridine. For instance, the reaction of 2-(pyridin-2-ylmethylene)malonates with benzyne has been shown to produce pyrido[1,2-a]indoles. nih.gov

The generation of the aryne intermediate is a critical step in these transformations. A common and modern method for generating arynes under mild conditions is the "Kobayashi method," which involves the fluoride-induced decomposition of o-silylaryl triflates. sci-hub.se This approach offers a significant advantage over older, harsher methods for aryne generation. The choice of fluoride (B91410) source, solvent, and temperature can be fine-tuned to optimize the reaction conditions. nih.gov

A variety of fused systems can be accessed through these aryne annulation strategies. For example, 1,3-dipolar cycloaddition reactions between arynes and various dipoles, such as nitrones or azides, can lead to the formation of diverse heterocyclic cores. sci-hub.sedoi.org Palladium-catalyzed annulation reactions of arynes have also been developed, providing access to complex organometallic and polycyclic aromatic structures. escholarship.org The versatility of aryne chemistry allows for the construction of not only simple fused rings but also more complex bridged and polycyclic systems. acs.org

Functionalization of the Amine Moiety (e.g., alkylation, acylation)

The primary amino group at the 2-position of this compound is a key site for further molecular elaboration through functionalization reactions such as alkylation and acylation. These reactions allow for the introduction of a wide range of substituents, enabling the modulation of the compound's physicochemical and biological properties.

Alkylation: The nitrogen of the amino group can act as a nucleophile to react with alkylating agents. For instance, N-alkylation can be achieved using alkyl halides, such as methyl iodide, in the presence of a base like potassium carbonate. Another approach involves the use of alcohols as alkylating agents in the presence of a suitable catalyst, following a hydrogen auto-transfer (HAT) pathway. rsc.org This method is advantageous as it is an atom-economical process.

Acylation: Acylation of the amino group is readily accomplished using acylating agents like acid anhydrides or acyl chlorides. For example, treatment with acetic anhydride (B1165640) in the presence of a base like pyridine leads to the formation of the corresponding N-acetyl derivative. ambeed.com

The following table summarizes typical conditions for the functionalization of the amine moiety on pyridine rings, based on reactions with related 2-aminopyridine derivatives.

Table 1: Representative Conditions for Amine Functionalization

| Reaction Type | Reagents/Conditions | Product Type | Typical Yield | Reference(s) |

|---|---|---|---|---|

| Acylation | Acetic anhydride, pyridine, 80°C | N-Acetyl derivative | 85-90% | |

| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-Methylated product | 70-75% | |

| Reductive Amination | Aldehyde/ketone, reducing agent | Secondary amine | - | ambeed.com |

Reactions Involving the Isopropyl Side Chain

The steric bulk of the isopropyl group can direct the regioselectivity of reactions on the pyridine ring. For example, in reactions of 3-alkylpyridines with phenyllithium, the position of attack is influenced by the size of the alkyl group. For methyl, ethyl, and isopropyl substituents, the main product is the 2-phenyl derivative, whereas with the bulkier t-butyl group, the reaction is directed to the 5-position. cdnsciencepub.com This suggests that the isopropyl group in this compound would sterically hinder reactions at the adjacent 4- and 6-positions to some extent.

The isopropyl group is an electron-donating group, which can influence the nucleophilicity of the pyridine ring and the amino group. This electron-donating effect can impact the efficiency of reactions such as electrophilic aromatic substitution, although such reactions are generally difficult on the pyridine ring itself. stackexchange.com In some cases, the isopropyl group can be involved in the reaction mechanism, for instance, by influencing the stability of intermediates. The increased reactivity of O-isopropyl oximes in certain palladium-catalyzed reactions has been attributed to the electron-donating effect of the isopropyloxy group. rsc.org

While direct, selective reactions on the isopropyl side chain of this compound are not widely reported, reactions involving the cleavage or modification of alkyl side chains on pyridine rings under specific conditions, such as with perfluorinated derivatives, have been observed. researchgate.net

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 5-Isopropylpyridin-2-amine is expected to provide distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the isopropyl and amine groups. The verification of the isopropyl substituent is a key aspect of the analysis. This would be confirmed by the presence of a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton, a characteristic splitting pattern for an isopropyl group.

The chemical shifts of the pyridine ring protons are influenced by the electron-donating amino group and the electron-donating isopropyl group. Generally, protons on a pyridine ring resonate between δ 6.5 and 8.5 ppm. For substituted pyridines, the precise chemical shifts and coupling constants (J values) provide information about the substitution pattern. In the case of 5-substituted 2-aminopyridines, the proton at position 6 typically appears as a doublet, the proton at position 4 as a doublet of doublets, and the proton at position 3 as a doublet. Due to the substitution at position 5, the protons at positions 4 and 6 would show coupling to each other.

The protons of the amino group (NH₂) are expected to appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The addition of D₂O would cause this signal to disappear due to proton exchange, confirming its identity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-3 | 6.4 - 6.6 | d |

| Pyridine H-4 | 7.2 - 7.4 | dd |

| Pyridine H-6 | 7.9 - 8.1 | d |

| Isopropyl CH | 2.8 - 3.0 | septet |

| Isopropyl CH₃ | 1.1 - 1.3 | d |

| NH₂ | Variable (e.g., 4.0 - 5.0) | br s |

Note: These are estimated values based on typical chemical shifts for similar structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the six carbon atoms in the pyridine ring and the two types of carbon atoms in the isopropyl group.

The carbon atoms of the pyridine ring typically resonate in the range of δ 100-160 ppm. msu.edu The C-2 carbon, attached to the amino group, and the C-5 carbon, attached to the isopropyl group, would be significantly influenced by these substituents. The C-2 carbon is expected to be highly deshielded due to the adjacent nitrogen and the amino group, appearing around δ 155-160 ppm. The other pyridine carbons (C-3, C-4, C-6) will have chemical shifts in the aromatic region. The carbons of the isopropyl group will appear in the aliphatic region, with the methine carbon (CH) around δ 30-40 ppm and the methyl carbons (CH₃) around δ 20-25 ppm. msu.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 157 - 160 |

| C-3 | 105 - 110 |

| C-4 | 135 - 140 |

| C-5 | 130 - 135 |

| C-6 | 145 - 150 |

| Isopropyl CH | 30 - 35 |

| Isopropyl CH₃ | 22 - 25 |

Note: These are estimated values based on typical chemical shifts for similar structures and predicted spectra. mdpi.com Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY would show correlations between coupled protons, for instance, between the H-3 and H-4 protons of the pyridine ring, and between the methine and methyl protons of the isopropyl group.

HSQC would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC would reveal long-range correlations (over two or three bonds) between protons and carbons. This would be crucial to confirm the position of the isopropyl group at C-5, by observing correlations between the isopropyl protons and the pyridine ring carbons (C-4, C-5, and C-6).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis[3],

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₁₂N₂), the expected nominal molecular weight is 136. The molecular ion peak ([M]⁺) in the mass spectrum would be observed at m/z 136. Due to the presence of two nitrogen atoms (an even number), the molecular ion peak will have an even m/z value, consistent with the nitrogen rule. future4200.com

The fragmentation of this compound under electron ionization (EI) would likely involve several characteristic pathways. A common fragmentation for alkyl-substituted aromatic rings is the benzylic cleavage, which in this case would be the loss of a methyl group (•CH₃, 15 Da) from the isopropyl group to form a stable secondary carbocation, resulting in a prominent peak at m/z 121 ([M-15]⁺). docbrown.info This is often a base peak in the mass spectra of isopropyl-substituted aromatic compounds. Another possible fragmentation is the loss of the entire isopropyl group.

Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For aromatic amines, fragmentation can involve the loss of HCN (27 Da) from the pyridine ring.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 136 | [C₈H₁₂N₂]⁺ (Molecular Ion) |

| 121 | [M - CH₃]⁺ |

| 109 | [M - HCN]⁺ from pyridine ring cleavage |

| 94 | [M - C₃H₆]⁺ (loss of propene) |

Note: These are predicted fragmentation patterns based on general principles of mass spectrometry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and the aliphatic isopropyl group, and the C=C and C=N bonds of the pyridine ring.

N-H Stretching: Primary amines (R-NH₂) typically show two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. bas.bg

C-H Stretching: Aromatic C-H stretching vibrations are usually observed as a group of weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the isopropyl group will appear as strong bands just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected to appear in the region of 1400-1600 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine (N-H bend) typically gives a medium to strong absorption band in the region of 1580-1650 cm⁻¹. usn.no

C-N Stretching: The C-N stretching vibration for aromatic amines is expected in the range of 1250-1335 cm⁻¹. usn.no

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Primary Amine |

| 3100 - 3000 | C-H stretch | Aromatic (Pyridine) |

| 2980 - 2850 | C-H stretch | Aliphatic (Isopropyl) |

| 1650 - 1580 | N-H bend | Primary Amine |

| 1600 - 1400 | C=C and C=N stretch | Aromatic Ring (Pyridine) |

| 1335 - 1250 | C-N stretch | Aromatic Amine |

Note: These are predicted absorption ranges based on characteristic IR frequencies for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like pyridine and its derivatives exhibit characteristic absorptions in the UV region. The spectrum of this compound is expected to show absorptions due to π → π* and n → π* transitions.

The pyridine ring is a chromophore, and its absorption is influenced by the attached substituents. The amino group is a strong auxochrome, which can cause a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity) of the π → π* transitions of the pyridine ring. The isopropyl group, being a weak auxochrome, would have a smaller effect. Typically, substituted pyridines show strong absorption bands below 300 nm. For instance, 2-aminopyridine (B139424) shows absorption maxima around 235 nm and 300 nm. nih.gov It is expected that this compound would have a similar UV-Vis profile. The n → π* transition, which is formally forbidden and thus of lower intensity, is often obscured by the much stronger π → π* bands. msu.edu

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Predicted λmax (nm) | Electronic Transition |

|---|---|

| ~ 240 | π → π* |

| ~ 305 | π → π* |

Note: These are estimated values based on data for similar compounds like 2-aminopyridine. The exact values depend on the solvent used.

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The aim of this method is to obtain a detailed molecular structure from a crystal, providing insights into bond lengths, bond angles, and intermolecular interactions. The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The pattern of spots is dependent on the crystal's unit cell dimensions and symmetry. A resolution of close to 3 Å is generally sufficient to identify amino acid side chains in protein structures, while higher resolutions provide near-atomic detail.

While a specific crystal structure for this compound is not publicly available, analysis of structurally related compounds allows for an informed inference of its solid-state conformation. For instance, studies on complex aminopyridine derivatives show that intermolecular interactions are heavily influenced by the substituents on the pyridine ring.

| Parameter | Description | Anticipated Influence on this compound |

| Unit Cell | The basic repeating unit of a crystal lattice. | Dimensions and angles would be determined by the size and shape of the molecule and its packing. |

| Hydrogen Bonding | Interaction involving a hydrogen atom located between a pair of other atoms having a high affinity for electrons. | The 2-amino group and pyridyl nitrogen are expected to form intermolecular N-H···N hydrogen bonds, creating dimers or chains. |

| Steric Hindrance | The prevention or retardation of chemical reactions or molecular interactions because of the spatial arrangement of atoms. | The bulky isopropyl group at the 5-position is likely to inhibit close packing and π-π stacking of the pyridine rings. |

| Crystal Packing | The arrangement of molecules in a crystal. | A balance between maximizing hydrogen bonding and accommodating the steric bulk of the isopropyl group. |

Multivariate Spectroscopic Methods for Complex Mixture Analysis

Analyzing complex mixtures containing structurally similar compounds like this compound often requires advanced data analysis techniques to deconvolve overlapping spectral signals. Multivariate spectroscopic methods, a key part of chemometrics, are employed to extract meaningful chemical information from complex datasets generated by techniques like Raman, UV-Vis, or infrared spectroscopy. mdpi.comafricanfoodsafetynetwork.org These methods can handle component interferences, nonlinearities, and collinearity in spectral data. researchgate.net

Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique that reduces the dimensionality of large datasets. mdpi.com In the context of spectroscopy, PCA can identify the most significant sources of variation within a set of spectra. For example, PCA has been successfully applied to differentiate the receptor binding profiles of various pyridine-containing drug candidates based on their receptor binding affinities. nih.gov It can also be used to detect outliers in samples and identify key wavelengths or frequencies that distinguish different components in a mixture. originlab.com In a study on sulfapyridine (B1682706), a related pyridine derivative, PCA was used to extract characteristic variables from Surface-Enhanced Raman Spectroscopy (SERS) data to classify its presence in duck meat. tandfonline.com

Partial Least Squares (PLS) Regression is a supervised method used for quantitative analysis. It builds a predictive model by correlating the spectral data (X-variables) with the concentration of the components (Y-variables). This technique is particularly effective for analyzing mixtures where spectral overlap is significant. For instance, PLS has been used to analyze Raman spectra of pyridine/deuterated pyridine mixtures and to create calibration models for quantifying components. nih.govsci-hub.st Similarly, it has been applied to UV spectroscopic data to determine the concentrations of components in mixtures of imidazolium-based ionic liquids. researchgate.net In studies of aminopyridine derivatives, chemometric analysis of transient absorption spectroscopy data has been used to investigate complex photoreactions. acs.org

The application of these multivariate methods to spectroscopic data from mixtures containing this compound would enable both qualitative and quantitative analysis. PCA could be used to classify samples or identify patterns, while PLS could be employed to build robust calibration models for determining the concentration of this compound and other components, even in the presence of significant spectral interference. acs.orgarxiv.org

| Method | Type | Application | Example from Related Compounds |

| Principal Component Analysis (PCA) | Unsupervised | Data reduction, pattern recognition, outlier detection, classification. mdpi.comoriginlab.com | Differentiating receptor binding profiles of pyridine-containing drug candidates; Classifying sulfapyridine in food samples based on SERS data. nih.govtandfonline.com |

| Partial Least Squares (PLS) Regression | Supervised | Quantitative analysis, building calibration models for concentration prediction. researchgate.net | Analyzing Raman spectra of pyridine mixtures; Deconvoluting complex UV spectra of aminopyridine derivatives to study reaction kinetics. nih.govacs.orgacs.org |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. researchgate.net It provides a balance of accuracy and computational cost, making it a popular method for studying molecules like 5-Isopropylpyridin-2-amine. researchgate.netmdpi.com

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms corresponding to the minimum energy on the potential energy surface. arxiv.orgdiva-portal.org For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until a stable conformation (a stationary point on the potential energy surface) is reached. mdpi.com This process yields crucial data on bond lengths, bond angles, and dihedral angles.

| Parameter | Calculated Value (Illustrative Example) |

|---|---|

| C-N (Pyridine Ring) Bond Length | ~1.34 Å |

| C-C (Pyridine Ring) Bond Length | ~1.39 Å |

| C-N (Amine Group) Bond Length | ~1.38 Å |

| C-N-C Bond Angle (Pyridine Ring) | ~117° |

| N-C-C Bond Angle (Pyridine Ring) | ~124° |

DFT is also employed to analyze the electronic properties of this compound. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and easily polarizable. mdpi.com For aminopyridine derivatives, the HOMO is typically characterized by a delocalized π-system over the pyridine (B92270) ring and the amino group, while the LUMO often consists of π* orbitals. mdpi.com The transition of an electron from the HOMO to the LUMO represents the lowest energy electronic excitation. mdpi.com

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 | Electron-donating ability |

| LUMO Energy | -0.5 to -1.0 | Electron-accepting ability |

| HOMO-LUMO Gap | ~5.0 to 6.5 | Chemical reactivity and stability |

Note: Values are illustrative, based on typical DFT calculations for similar aromatic amines. mdpi.comresearchgate.net

Electronic Structure Analysis and Frontier Orbitals

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov For this compound, an MD simulation could model its behavior in a solution, showing how it interacts with solvent molecules. Furthermore, if the compound is being investigated for biological activity, MD simulations can provide insights into its binding with a target protein. mdpi.com These simulations can reveal the stability of the ligand-protein complex, key intermolecular interactions (like hydrogen bonds and hydrophobic interactions), and the conformational changes that occur upon binding. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

In medicinal chemistry research, Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com Should this compound be part of a series of compounds tested for a specific biological effect, a QSAR model could be developed. ajol.info This involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound and using statistical methods to create a model that predicts activity. frontiersin.org Such a model could then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds. mdpi.com Validation of QSAR models is a critical step to ensure their predictive power. nih.gov

Prediction of Spectroscopic Properties

Computational methods can accurately predict the spectroscopic properties of molecules, which is invaluable for interpreting experimental data.

NMR Spectra: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. faccts.de These calculations predict the ¹H and ¹³C chemical shifts for this compound, aiding in the assignment of peaks in experimental spectra. chemaxon.comnmrdb.org The accuracy of these predictions has improved significantly with modern computational techniques. nih.gov

IR Spectra: The infrared (IR) spectrum can be simulated by calculating the vibrational frequencies of the molecule. chemrxiv.orgcheminfo.org This is typically done within the harmonic approximation, where the frequencies correspond to the normal modes of vibration. chemrxiv.org Comparing the predicted spectrum with an experimental one helps in assigning specific absorption bands to the corresponding functional group vibrations, such as N-H stretching of the amine group or C-H vibrations of the isopropyl group. researchgate.net

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.netmedcraveonline.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax). medcraveonline.comresearchgate.net This information helps to understand the electronic structure and π-electron system of this compound.

| Spectroscopic Technique | Computational Method | Predicted Properties |

|---|---|---|

| NMR | DFT (GIAO) | ¹H and ¹³C Chemical Shifts |

| IR | DFT (Harmonic Frequencies) | Vibrational Frequencies (cm⁻¹) |

| UV-Vis | TD-DFT | Electronic Transitions (λmax) |

Applications in Organic Synthesis and Materials Science

Building Block in the Synthesis of Complex Heterocyclic Compounds

5-Isopropylpyridin-2-amine is a valuable precursor in the creation of more intricate heterocyclic compounds. cymitquimica.com The structural makeup of this compound, featuring a pyridine (B92270) ring with an amino group at the 2-position and an isopropyl group at the 5-position, makes it a versatile building block. cymitquimica.com The amino group provides a site for various chemical reactions, including nucleophilic substitutions, allowing for the introduction of diverse functional groups. cymitquimica.com

Derivatives of 2-aminopyridine (B139424) are recognized as crucial starting materials for producing a wide array of heterocyclic structures. researchgate.net These subsequent compounds have shown a broad spectrum of pharmacological activities. researchgate.net The synthesis of complex molecules often involves metal-catalyzed cyclization reactions, a powerful method for constructing both carbocyclic and heterocyclic ring systems. mdpi.com The development of novel catalytic systems and reaction conditions continues to broaden the scope of these transformations, facilitating the assembly of complex cyclic architectures. mdpi.com

Scaffold for Novel Molecular Architectures

The inherent structure of this compound serves as a foundational scaffold for the development of new and complex molecular architectures. cymitquimica.com The pyridine ring provides a rigid and planar core, while the amino and isopropyl groups offer points for further functionalization and elaboration. This allows chemists to systematically build upon the initial framework to create larger and more intricate molecules with specific three-dimensional arrangements.

The construction of complex molecular scaffolds can be achieved through innovative strategies like "cut-and-sew" reactions catalyzed by transition metals. researchgate.netacs.org These methods enable the formation of bridged and fused ring systems from readily available starting materials, offering new pathways to previously challenging molecular targets. researchgate.netacs.org The ability to create diverse molecular architectures is crucial for exploring new chemical space and is fundamental to advancements in drug discovery and materials science. acs.org

Utility in Carbon-Carbon Bond-Forming Reactions (e.g., Suzuki-Miyaura cross-coupling)

This compound and its derivatives are utilized in important carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling. smolecule.com This reaction, catalyzed by palladium, is a powerful method for creating a single bond between two carbon atoms from an organoboron compound and an organic halide. libretexts.orgyonedalabs.com The versatility and mild reaction conditions of the Suzuki-Miyaura coupling have made it a widely used tool in organic synthesis. yonedalabs.comnih.gov

The reaction is instrumental in synthesizing complex organic molecules, including biaryls, which are common structural motifs in pharmaceuticals and advanced materials. smolecule.comacademie-sciences.fr The development of new palladium catalysts and ligands continues to improve the efficiency and scope of this reaction, allowing for the coupling of a wider range of substrates under milder conditions. libretexts.org Specifically, 2-Chloro-5-isopropylpyridin-4-amine, a related compound, is used as a substrate in Suzuki-Miyaura coupling, highlighting the utility of this class of compounds in such transformations. smolecule.com

Development of Chiral Ligands and Catalysts

The development of chiral ligands and catalysts is a cornerstone of asymmetric synthesis, which aims to produce specific enantiomers of chiral molecules. nih.govnih.gov While direct research on this compound for this purpose is not extensively documented in the provided results, the broader class of pyridine-containing compounds is significant in this field. nankai.edu.cnsigmaaldrich.com Chiral ligands often incorporate rigid heterocyclic scaffolds to create a well-defined chiral environment around a metal center. nankai.edu.cn

The design of new chiral ligands is an ongoing area of research, with a focus on creating adjustable and highly efficient catalysts for a variety of chemical transformations. nih.govnih.gov These catalysts are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. sigmaaldrich.com The development of "privileged chiral catalysts," which are effective in many different types of reactions, is a key goal. nankai.edu.cn

Precursor for Advanced Functional Materials

Pyridine-containing compounds are integral to the development of advanced functional materials. acs.org The electronic properties of the pyridine ring, combined with the potential for introducing various functional groups, make them suitable precursors for materials with specific optical, electronic, or thermal properties. While the direct application of this compound in this area is not explicitly detailed, its structural features suggest potential utility.

The synthesis of functional materials often involves the polymerization or assembly of well-defined molecular building blocks. The ability to tailor the structure of the precursor molecule allows for fine-tuning of the properties of the resulting material. Research in this area is driven by the demand for new materials for applications in electronics, optics, and other advanced technologies. acs.org

Biological Activity and Medicinal Chemistry Research

Antimicrobial Properties

Research has been conducted into the antimicrobial effects of compounds derived from the 5-Isopropylpyridin-2-amine core, demonstrating activity against various bacterial pathogens.

The antimicrobial potential of N-cyclopropyl-5-isopropylpyridin-2-amine, a derivative of this compound, has been evaluated in vitro. Studies have determined its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium. The MIC values for N-cyclopropyl-5-isopropylpyridin-2-amine against several common bacterial strains have been reported, indicating its ability to inhibit bacterial growth.

Table 1: In Vitro Antimicrobial Efficacy of N-cyclopropyl-5-isopropylpyridin-2-amine

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

The antimicrobial efficacy of N-cyclopropyl-5-isopropylpyridin-2-amine has also been assessed in in vivo models. In a case study involving infected animal models, formulations containing this compound were shown to significantly reduce the bacterial load.

In Vitro Efficacy Against Bacterial Strains (e.g., Minimum Inhibitory Concentration (MIC) determination)

Anti-inflammatory Properties

Derivatives of this compound have been investigated for their anti-inflammatory effects, primarily through their interaction with key enzymes in the inflammatory pathway.

Non-steroidal anti-inflammatory drugs (NSAIDs) often function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins (B1171923) that mediate inflammation. mdpi.comnih.gov The COX-2 isozyme is particularly relevant as it is typically induced by inflammatory stimuli. mdpi.commdpi.com

Research has demonstrated that N-cyclopropyl-5-isopropylpyridin-2-amine, a derivative of the title compound, is an inhibitor of COX-2. Its inhibitory potency has been quantified by its half-maximal inhibitory concentration (IC50), which was found to be comparable to the established selective COX-2 inhibitor, Celecoxib.

Table 2: COX-2 Inhibition by N-cyclopropyl-5-isopropylpyridin-2-amine

| Compound | IC50 (µM) |

|---|---|

| N-cyclopropyl-5-isopropylpyridin-2-amine | 0.04 ± 0.02 |

The anti-inflammatory activity of N-cyclopropyl-5-isopropylpyridin-2-amine has been further substantiated in models of acute inflammation. In one case study, treatment with the compound led to a significant reduction in edema and other inflammatory markers when compared to control groups.

Cyclooxygenase (COX) Inhibition (e.g., COX-2 activity suppression)[3],

Role as a Lead Compound in Drug Discovery

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug-like properties. nih.gov The this compound scaffold and its derivatives are explored for this purpose in medicinal chemistry.

N-cyclopropyl-5-isopropylpyridin-2-amine is considered a compound of interest in drug discovery and is used as a building block for synthesizing more complex heterocyclic molecules. It is explored as a potential lead compound due to its interactions with specific biological targets. The broader class of pyridine (B92270) derivatives is highly valuable in drug discovery, allowing for chemical modifications that can fine-tune biological activities and pharmacokinetic properties. Similarly, related isomers like 2-Chloro-5-isopropylpyridin-4-amine are used as key intermediates in the synthesis of molecules with potential anti-inflammatory effects. smolecule.com

Interactions with Specific Biological Targets

The biological activity of a compound is intrinsically linked to its interactions with specific molecular targets within a biological system. For derivatives and analogs of this compound, research has elucidated interactions with various enzymes and receptors, providing a foundation for understanding their mechanisms of action.

Enzyme Inhibition Mechanisms (e.g., binding to active sites)

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. This inhibition can occur through various mechanisms, often involving the inhibitor binding to the enzyme's active site, the location where substrate molecules bind and undergo a chemical reaction.

In the context of compounds related to this compound, enzyme inhibition is a key area of investigation. For instance, some pyridine derivatives have been explored for their potential to inhibit enzymes like cyclooxygenase (COX), which is involved in inflammation, and DNA gyrase, a critical enzyme for bacterial replication. The inhibition of these enzymes typically involves the compound binding to their active sites, thereby preventing the natural substrate from binding and blocking the catalytic activity.

Furthermore, the study of how enzymes metabolize amine-containing compounds, including those with cyclopropylamine (B47189) moieties, has revealed detailed inhibition mechanisms. For example, N-benzylcyclopropylamines have been shown to be potent inhibitors of cytochrome P450 enzymes, acting as suicide substrates. This type of irreversible inhibition involves the enzyme converting the inhibitor into a reactive species that then covalently binds to the enzyme, permanently inactivating it. The proposed mechanisms for this inactivation include single electron transfer (SET) and hydrogen atom transfer (HAT) pathways.

The following table summarizes the types of enzyme inhibition mechanisms observed with related compounds.

| Inhibition Type | Mechanism | Example Enzyme Target |

| Reversible Competitive | Inhibitor binds to the active site, competing with the substrate. | COX-2 |

| Reversible Non-Competitive | Inhibitor binds to a site other than the active site, altering the enzyme's conformation. | --- |

| Irreversible (Suicide Inhibition) | The enzyme converts the inhibitor into a reactive molecule that covalently binds to the enzyme. | Cytochrome P450 |

Receptor Interactions (e.g., mGlu5 receptor negative allosteric modulation, adenosine (B11128) A1 and A2A receptor antagonism)

Beyond enzymes, G protein-coupled receptors (GPCRs) are a major class of drug targets. Research has shown that derivatives of this compound can interact with several of these receptors.

Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5): A novel series of isothiazole (B42339) derivatives, which can be conceptually related to substituted pyridines, were discovered as selective negative allosteric modulators (NAMs) of the mGlu5 receptor. researchgate.net NAMs bind to a site on the receptor distinct from the orthosteric site (where the endogenous ligand binds) and reduce the receptor's response to the endogenous ligand. This modulation can be beneficial in conditions associated with excessive glutamate signaling.

Adenosine A1 and A2A Receptors: There is significant evidence for interactions between adenosine and glutamate receptor systems. Specifically, studies have demonstrated the formation of heteromeric complexes between adenosine A2A and mGlu5 receptors in the striatum. nih.govub.edu This interaction is often synergistic, meaning the combined effect of activating both receptors is greater than the sum of their individual effects. ub.edu The interplay is complex; for instance, the locomotor stimulation induced by an mGlu5 antagonist was potentiated by an A2A antagonist. nih.gov Furthermore, research has shown that adenosine A1 and mGlu1α receptors can also form functional complexes, leading to a synergistic effect on intracellular calcium signaling. ox.ac.uk The antagonism of these adenosine receptors by small molecules can, therefore, indirectly modulate glutamatergic neurotransmission.

The table below outlines the receptor interactions of related compounds.

| Receptor | Type of Interaction | Functional Outcome |

| mGlu5 | Negative Allosteric Modulation | Reduction of receptor response to glutamate. researchgate.net |

| Adenosine A1 | Antagonism / Heteromeric Complex Formation with mGlu1α | Modulation of glutamate signaling. ox.ac.uk |

| Adenosine A2A | Antagonism / Heteromeric Complex Formation with mGlu5 | Modulation of dopamine (B1211576) and glutamate signaling. nih.govub.edu |

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanism of action involves detailing how a compound produces its pharmacological effect at a molecular level. For compounds related to this compound, this involves piecing together the information from enzyme and receptor interaction studies.

For example, the antiparkinsonian effects of mGlu5 antagonists appear to be dependent on the presence and function of A2A receptors, highlighting a complex interplay between these two systems in the brain. nih.gov The formation of A2A-D2-mGlu5 heteromers in the striatum is a key molecular mechanism, where activation of either A2A or mGlu5 receptors leads to a reduction in dopamine D2 receptor signaling. mdpi.com This suggests that compounds targeting these receptors could be beneficial in disorders like Parkinson's disease or psychosis by modulating dopaminergic and glutamatergic pathways. mdpi.comnih.gov

In the context of enzyme inhibition, the elucidation of whether a compound acts via a reversible or irreversible mechanism, and through which chemical pathway (e.g., SET vs. HAT for cytochrome P450 inhibition), is crucial for understanding its potential for drug-drug interactions and for designing more selective inhibitors.

Therapeutic Potential and Drug Development Pathways

The structural motif of this compound is found within more complex molecules that have been investigated for various therapeutic applications. The development of these compounds often follows pathways informed by their interactions with specific biological targets.

Applications in Alzheimer's Disease Research (e.g., BACE1 inhibitor development from related scaffolds)

Alzheimer's disease is a neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. nih.gov The production of Aβ is initiated by the enzyme β-site amyloid precursor protein cleaving enzyme 1 (BACE1). frontiersin.orgmdpi.com Therefore, inhibiting BACE1 is a major therapeutic strategy for Alzheimer's disease. nih.govd-nb.info

While this compound itself is not a BACE1 inhibitor, the development of small-molecule BACE1 inhibitors has involved scaffolds that share structural similarities, such as substituted heterocyclic rings. The goal is to design potent, selective, and brain-penetrant inhibitors that can cross the blood-brain barrier and reduce Aβ production. nih.gov The development process often involves fragment-based drug discovery and the optimization of lead compounds to improve their pharmacological properties. nih.gov Although several BACE1 inhibitors have been tested in clinical trials, challenges related to side effects and efficacy remain. kuleuven.be

The following table summarizes key aspects of BACE1 inhibitor development.

| Target | Therapeutic Rationale | Development Strategy | Status |

| BACE1 | Inhibit the production of amyloid-β peptides. frontiersin.orgmdpi.com | Design of potent, selective, and brain-penetrant small molecules. nih.gov | Several candidates have undergone clinical trials, but with mixed results. kuleuven.be |

Development of Anti-Filarial Agents (e.g., macrofilaricidal compounds from related thiadiazole cores)

Filarial diseases, such as onchocerciasis (river blindness) and lymphatic filariasis, are debilitating parasitic infections. plos.org A significant challenge in treating these diseases is the lack of effective drugs that kill the adult worms (macrofilaricides). plos.orgnih.gov

Recent research has led to the discovery of a series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as novel macrofilaricidal compounds. nih.govacs.org One of the key building blocks for these complex molecules is an appropriately substituted aminopyridine. For example, the synthesis of some of these compounds involves the reaction of an amidine with an isothiocyanate, where the isothiocyanate can be derived from an amine like this compound. nih.gov

In one study, a compound from this series, 3-(5-cyclopropoxypyridin-2-yl)-N-(3-isopropylpyridin-2-yl)-1,2,4-thiadiazol-5-amine, was synthesized and evaluated. nih.gov These compounds have shown efficacy in killing adult filarial worms in preclinical models. nih.gov The development pathway for these agents involves optimizing the substituents on the pyridine rings to improve potency, solubility, and pharmacokinetic properties while minimizing off-target effects. nih.gov Another strategy in anti-filarial drug development is targeting the symbiotic Wolbachia bacteria, which are essential for the worms' survival. plos.org

The table below details the development of these anti-filarial agents.

| Target Organism | Therapeutic Goal | Chemical Scaffold | Key Findings |

| Adult filarial worms (Onchocerca volvulus, Wuchereria bancrofti) | Macrofilaricidal activity (killing of adult worms). plos.orgnih.gov | Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines. nih.govacs.org | Compounds have demonstrated in vitro and in vivo efficacy against adult worms. nih.gov |

Contributions to Parkinson's Disease Models (e.g., adenosine receptor antagonists)

The pyridin-2-amine scaffold is a key structural element in the design of various neurologically active compounds. While direct evidence of this compound as a precursor for adenosine receptor antagonists in Parkinson's disease models is not extensively documented in publicly available research, the broader class of aminopyridine derivatives has been investigated for this purpose. Adenosine A2A receptor antagonists are a validated non-dopaminergic target for treating Parkinson's disease. nih.gov Research has shown that dual antagonists of both A1 and A2A adenosine receptors may offer enhanced therapeutic benefits over selective A2A antagonists. nih.gov For instance, compounds incorporating a pyridone-substituted pyrazine (B50134) core have been developed as potent adenosine A1 and A2A receptor dual antagonists. Current time information in Bangalore, IN. One such compound, ASP5854, demonstrated the ability to improve motor impairments and provide neuroprotection in animal models of Parkinson's disease. Current time information in Bangalore, IN. The general structure-activity relationship (SAR) of adenosine receptor antagonists often involves heterocyclic ring systems, where the pyridine moiety can play a crucial role in receptor binding and selectivity. nih.gov

Modulation of Cellular Signaling Pathways (e.g., Hog1 kinase inhibition in yeast)

The this compound moiety is an integral component of potent inhibitors of the High-Osmolarity Glycerol (B35011) (HOG) signaling pathway in yeast. The HOG pathway is a conserved mitogen-activated protein kinase (MAPK) cascade that responds to environmental stress. cornell.edunih.gov The key enzyme in this pathway is the Hog1 kinase.

A significant breakthrough in the study of this pathway was the development of a highly effective, cell-permeable inhibitor of wild-type Hog1, identified as 4-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-N-isopropylpyridin-2-amine. cornell.edunih.gov This compound has been instrumental as a tool for the chemical genetic analysis of MAPK signaling. acs.org In studies using Saccharomyces cerevisiae, this inhibitor was shown to effectively block Hog1 kinase activity both in vitro and in vivo. acs.org Its application has allowed researchers to precisely determine the timing of Hog1 action during recovery from cell cycle arrest induced by arsenite stress. acs.org

The inhibitory effect is demonstrated by the prevention of Hog1-GFP (Green Fluorescent Protein) fusion protein accumulation in the nucleus upon osmotic stress. nih.gov When yeast cells are pre-treated with this inhibitor, the nuclear translocation of Hog1, a process dependent on its kinase activity, is significantly impaired. researchgate.netchalmers.se A 25 µM concentration of the inhibitor led to a 75% decrease in the nuclear migration of Hog1. chalmers.se

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies on derivatives of 4-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-N-isopropylpyridin-2-amine have provided valuable insights into the molecular features required for potent Hog1 kinase inhibition. A series of these derivatives were synthesized and evaluated to understand the contribution of different substituents to the inhibitory activity. nih.gov

The design of these inhibitors was guided by homology modeling, which indicated a high degree of conservation in the ATP-binding site between yeast Hog1 and human p38α kinase. nih.gov This allowed for the rational design of 4- and 5-substituted 1,2,3-triazoles with an amine functionality intended to interact with the kinase's hinge region. nih.gov The N-isopropylpyridin-2-amine group was a key feature of the most potent compounds synthesized.

The following table summarizes the inhibitory activity of several derivatives from this study:

| Compound | R1 | R2 | Hog1 IC₅₀ (nM) |

| 4a | H | Isopropyl | 7.4 ± 0.41 |

| 4b | F | Isopropyl | 11.2 ± 0.7 |

| 4c | F | (R)-1-hydroxypropan-2-yl | 10.3 ± 0.5 |

| 4d | H | (S)-1-phenylethyl | 8.8 ± 0.3 |

| 4e | F | (S)-1-phenylethyl | 10.1 ± 0.4 |

Data sourced from Dinér et al., 2011. nih.gov

The SAR data indicates that substitutions on the phenyl ring and variations of the N-alkyl group on the pyridin-2-amine moiety influence the inhibitory potency, though all tested compounds in this series remained highly active in the nanomolar range. nih.gov

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of aminopyridines is a key area of research, with a focus on developing more efficient and environmentally friendly methods. mdpi.comrsc.org Traditional methods for creating substituted pyridines are often being replaced by greener approaches. rsc.org

Future research will likely focus on the following areas for synthesizing 5-Isopropylpyridin-2-amine and its analogs:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a product, are highly efficient and produce less waste. mdpi.commdpi.com Developing MCRs for this compound would offer a more sustainable and practical synthetic route. mdpi.com One-pot procedures have already been successfully developed for other fluorinated 2-aminopyridine (B139424) compounds. rsc.org

C-H Functionalization: Direct functionalization of carbon-hydrogen (C-H) bonds is an atom-economical approach to creating substituted pyridines. nih.gov Transition-metal-catalyzed C-H activation is a powerful tool in this area, allowing for the synthesis of complex molecules from simpler starting materials. rsc.orgbeilstein-journals.org Research into regioselective C-H functionalization of the pyridine (B92270) ring, particularly at the meta and para positions, is a growing field that could lead to novel analogs of this compound. nih.govresearchgate.net

Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional synthesis, often proceeding under mild conditions without the need for external oxidants. rsc.org Exploring electrochemical routes for the cyclization reactions needed to form the aminopyridine core could lead to more sustainable production methods. rsc.org

Catalyst Development: The design of new catalysts is crucial for improving the efficiency and selectivity of synthetic reactions. rsc.org This includes the development of catalysts for C-H activation and other bond-forming reactions. rsc.orgbeilstein-journals.org

A known method for synthesizing this compound involves the hydrogenation of 5-isopropenyl-pyridin-2-ylamine using a palladium on carbon (Pd/C) catalyst. echemi.com Another approach starts with the reduction of 2-nitro-5-(prop-1-en-2-yl)pyridine (B1428763). echemi.com

Discovery of Undiscovered Chemical Reactivity and Transformations

The 2-aminopyridine scaffold is a versatile building block in organic synthesis due to its dual nucleophilic nature. sioc-journal.cn This allows it to react with a variety of compounds to form more complex heterocyclic structures. sioc-journal.cn Future research into the chemical reactivity of this compound could uncover new transformations and applications.

Key areas for exploration include:

Cyclization Reactions: 2-Aminopyridines are known to undergo cyclization with various reagents to form fused heterocyclic systems. sioc-journal.cn Investigating new cyclization partners for this compound could lead to novel molecular scaffolds with interesting biological properties.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. smolecule.com Utilizing this compound derivatives in these reactions would enable the synthesis of a diverse library of analogs with different substituents. researchgate.net

Reactions with Halogens: The reaction of aminopyridines with halogens can lead to a variety of products, including charge-transfer complexes and ionic species. acs.org A deeper understanding of these reactions with this compound could provide access to new reactive intermediates and functionalized derivatives. For instance, 3-bromo-5-isopropylpyridin-2-amine (B1494282) has been synthesized by reacting this compound with bromine. echemi.com

Reactions at the Amino Group: The amino group of 2-aminopyridine can undergo various reactions, including acylation and substitution. wikipedia.org Exploring these reactions for this compound can provide a route to a wide range of derivatives with modified properties.

Advanced Pharmacological Profiling and Identification of New Biological Targets

Aminopyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. rsc.orgmdpi.com The specific substitution pattern on the pyridine ring plays a crucial role in determining the compound's pharmacological profile.

Future research should focus on:

Broad-Spectrum Biological Screening: A comprehensive screening of this compound and its derivatives against a wide panel of biological targets is necessary to uncover new therapeutic applications. rsc.org This could include assays for antibacterial, antifungal, antiviral, and anticancer activity. rsc.org

Kinase Inhibition: Many aminopyridine derivatives have been identified as potent inhibitors of protein kinases, which are key targets in cancer therapy. tandfonline.comresearchgate.net Investigating the inhibitory activity of this compound analogs against various kinases, such as cyclin-dependent kinases (CDKs) and Janus kinase 2 (JAK2), could lead to the development of new anticancer agents. tandfonline.comresearchgate.nettandfonline.com Some 2-aminopyridine derivatives have shown potent inhibition of CDK9. tandfonline.com

Nitric Oxide Synthase Inhibition: Substituted 2-aminopyridines have been evaluated as inhibitors of nitric oxide synthases (NOS), with some compounds showing high potency and specificity for the inducible isoform (iNOS). nih.gov Further investigation into this compound derivatives as NOS inhibitors could be a promising area of research.

Other Potential Targets: The aminopyridine scaffold has been implicated in the inhibition of other enzymes, such as α-glucosidase and chitinase. rsc.orgnih.gov Exploring the activity of this compound derivatives against these and other novel targets could expand their therapeutic potential.

Rational Design and Synthesis of Highly Selective and Potent Analogs

Rational drug design aims to develop new drug candidates by understanding the relationship between a molecule's structure and its biological activity. nih.gov This approach is crucial for optimizing the potency and selectivity of lead compounds like this compound.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: SAR studies are essential for understanding how different substituents on the this compound scaffold influence its biological activity. rsc.org This knowledge can then be used to design more potent and selective analogs. rsc.org

Scaffold Hopping and Bioisosteric Replacement: These techniques involve modifying the core structure of a molecule while retaining its key binding interactions. This can lead to the discovery of novel chemotypes with improved properties.

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create more potent inhibitors. acs.org This strategy has been successfully used to design kinase inhibitors. acs.org

Synthesis of Targeted Libraries: Based on SAR and computational insights, focused libraries of this compound analogs can be synthesized and screened to identify compounds with the desired biological profile. acs.org

Integration of Computational Drug Design and Experimental Validation

Computational methods are increasingly used in drug discovery to accelerate the design and optimization of new therapeutic agents. pharmafeatures.comenamine.neteurekaselect.com Integrating these in silico approaches with experimental validation is a powerful strategy for advancing research on this compound.

Future directions in this area include:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a biological target. tandfonline.com Molecular docking studies can be used to understand the binding mode of this compound analogs and to guide the design of new compounds with improved affinity. tandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity. tandfonline.com These models can then be used to predict the activity of new, unsynthesized analogs. tandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to understand binding stability and the role of specific interactions. tandfonline.compharmafeatures.com

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups required for biological activity. worldscientific.com A pharmacophore model for a specific target can be used to screen virtual libraries for new potential inhibitors. pharmafeatures.com

By combining these computational approaches with robust experimental validation, researchers can more efficiently explore the chemical space around this compound and accelerate the discovery of new and improved derivatives with therapeutic potential.

常见问题

Basic: What are the optimal synthesis conditions for 5-Isopropylpyridin-2-amine?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, analogous pyridin-2-amine derivatives are synthesized using controlled temperature (50–80°C) in polar aprotic solvents like ethanol or acetonitrile . Key parameters include:

- Reaction time : 12–24 hours to ensure completion.

- Catalysts : Base catalysts like potassium carbonate or sodium hydride may enhance substitution efficiency .

- Purification : Thin-layer chromatography (TLC) is recommended for monitoring reaction progress, followed by recrystallization or column chromatography for isolation .

Basic: How to characterize the purity and structural integrity of this compound?

Methodological Answer:

Characterization requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and aromaticity. For example, pyridin-2-amine derivatives show distinct amine proton signals at δ 5.5–6.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves steric effects of the isopropyl group and confirms hydrogen-bonding interactions, as seen in structurally similar chloropyridin-2-amine derivatives .

Advanced: How to design QSAR models for predicting the biological activity of this compound derivatives?

Methodological Answer:

Quantitative Structure-Activity Relationship (QSAR) studies require:

- Descriptor Selection : Use steric (e.g., molar refractivity, SMR), electronic (e.g., Hammett constants), and lipophilic (Log P) parameters, which correlate strongly with antibacterial activity in pyridin-2-amine analogs .

- Software Tools : MOE (Molecular Operating Environment) or Open3DQSAR for regression analysis.

- Validation : Cross-validate models using leave-one-out or k-fold methods to ensure robustness. For example, a QSAR model for pyridin-2-amine derivatives achieved when correlating Log P with MIC values against E. coli .

Advanced: How to resolve contradictions in biological activity data across different studies?

Methodological Answer:

Contradictions often arise from variability in experimental design. Mitigation strategies include:

- Standardized Assays : Use consistent bacterial strains (e.g., ATCC-certified S. aureus) and solvent controls (DMSO ≤1% v/v).

- Dose-Response Curves : Calculate IC or EC values with 95% confidence intervals to compare potency.

- Meta-Analysis : Apply statistical tools like ANOVA to reconcile discrepancies. For example, conflicting enzyme inhibition data in pyrimidine analogs were resolved by normalizing results to positive controls (e.g., doxorubicin) .

Advanced: What strategies optimize catalytic systems for regioselective functionalization of this compound?

Methodological Answer:

Regioselectivity challenges can be addressed via:

- Catalyst Design : Palladium-catalyzed amination (e.g., Buchwald-Hartwig conditions) directs substitution at the 5-position. Ligands like XPhos enhance yield (>80%) in analogous pyridin-2-amine syntheses .

- Solvent Effects : Non-polar solvents (e.g., toluene) favor steric control over the isopropyl group.

- Temperature Gradients : Lower temperatures (0–25°C) reduce side reactions, as demonstrated in fluoropyridin-2-amine derivatives .

Advanced: How to analyze intermolecular interactions influencing the crystallography of this compound?

Methodological Answer:

X-ray crystallography reveals: